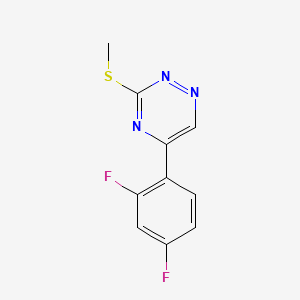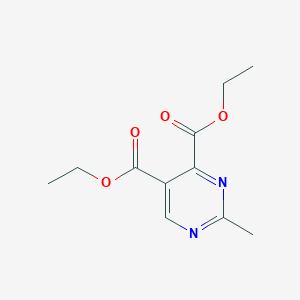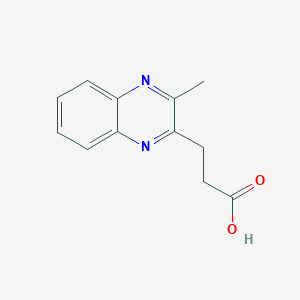![molecular formula C10H19N3O B8754355 1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1012-36-8](/img/structure/B8754355.png)
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro linkage between a triazine ring and a decane ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one can be achieved through a series of chemical reactions involving the formation of the spiro linkage. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method is known for its high yield and selectivity, making it suitable for the synthesis of spiro compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
Scientific Research Applications
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one can be compared with other similar spiro compounds, such as:
- 1-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decan-2-one
- 1-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decan-3-one
These compounds share a similar spiro structure but differ in the position of the functional groups. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for research and applications.
Properties
CAS No. |
1012-36-8 |
|---|---|
Molecular Formula |
C10H19N3O |
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C10H19N3O/c1-8(2)13-7-12-9(14)10(13)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
XZHOXOLERBSGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CNC(=O)C12CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


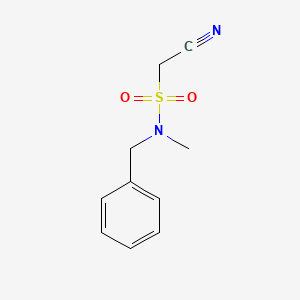
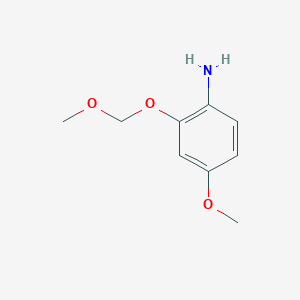
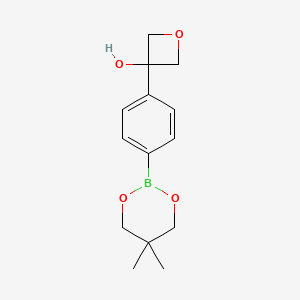
![[1-(2-Chloro-5-nitro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B8754295.png)
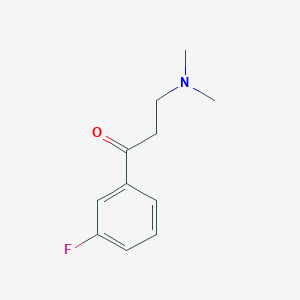

![(2S)-2-[(1-benzofuran-2-ylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B8754336.png)
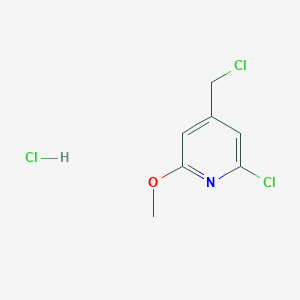
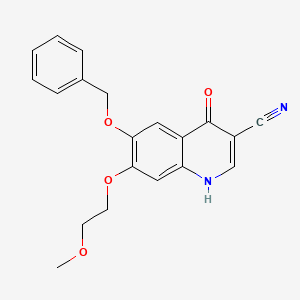
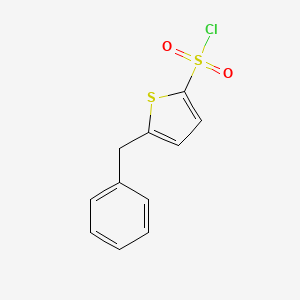
![3-[(1-Methyl-4-piperidinyl)sulfanyl]aniline](/img/structure/B8754376.png)
